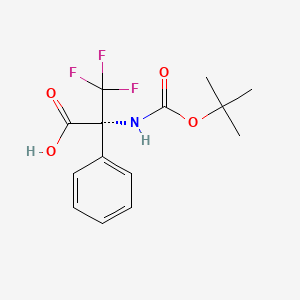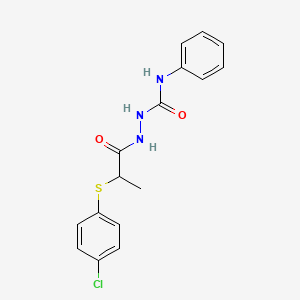
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide (1CPPS) is a novel organosulfur compound that has been developed for use in a variety of scientific research applications. 1CPPS is a highly reactive compound that is used as a reagent for various reactions in organic synthesis, as well as for the preparation of biologically active products. It has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
科学的研究の応用
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides, nucleosides, and heterocycles. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been used in the synthesis of fluorescent dyes, which can be used in imaging and detection studies. Finally, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been used in the synthesis of polymers, which can be used in a variety of materials applications.
作用機序
The mechanism of action of 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide is not yet fully understood. However, it is believed to involve the formation of a thiourea intermediate during the reaction process. This intermediate is believed to be responsible for the formation of the desired product, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide. In addition, the reaction is believed to involve the formation of a carbamate intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes. Finally, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide.
実験室実験の利点と制限
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has several advantages for use in laboratory experiments, such as its low cost and ease of synthesis. In addition, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been shown to be highly reactive, making it an attractive compound for use in a variety of reactions. However, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has some limitations for use in laboratory experiments, such as its low solubility in water and its tendency to form byproducts during the reaction process.
将来の方向性
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has a wide range of potential future applications. It could be used as a reagent in the synthesis of other biologically active compounds, such as peptides, nucleosides, and heterocycles. In addition, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide could be used in the synthesis of pharmaceuticals and agrochemicals. Finally, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide could be used in the synthesis of fluorescent dyes and polymers, which could be used in a variety of materials applications.
合成法
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide can be synthesized via a two-step reaction process. The first step involves the reaction of 4-chlorophenylthiopropionic acid with 4-phenylsemicarbazide in aqueous solution to form a thiourea intermediate. This intermediate is then heated to form the desired product, 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and a base, such as sodium hydroxide, to ensure the formation of the desired product. The reaction is typically carried out at temperatures ranging from 80-90°C and is complete within one hour.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11(23-14-9-7-12(17)8-10-14)15(21)19-20-16(22)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPFOBQGJAUZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
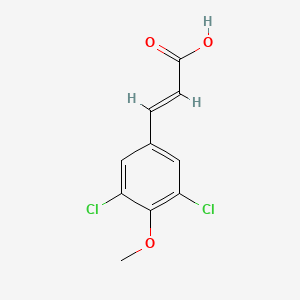
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)
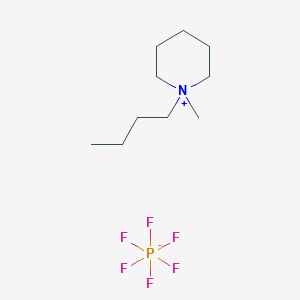
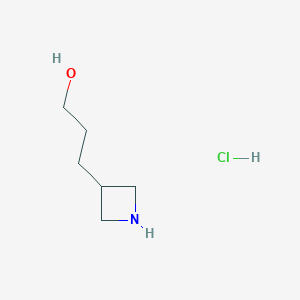
![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)

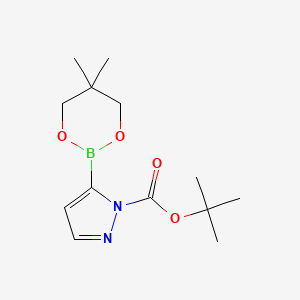
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
